4-Chloroethcathinone

Catalog No.
S13294818
CAS No.
14919-85-8
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroethcathinone

CAS Number

14919-85-8

Product Name

4-Chloroethcathinone

IUPAC Name

1-(4-chlorophenyl)-2-(ethylamino)propan-1-one

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3

InChI Key

RNBCGEIZCHBTGL-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC=C(C=C1)Cl

4-Chloroethcathinone is a synthetic compound belonging to the cathinone class, which are derivatives of the naturally occurring stimulant khat. It is structurally characterized by the presence of a chlorine atom at the para position of the phenyl ring and an ethyl group attached to the nitrogen atom, forming a β-keto phenethylamine structure. This compound has gained attention as a new psychoactive substance due to its stimulant effects, which are similar to those of other cathinones such as mephedrone and 4-chloromethcathinone. The compound's chemical formula is C10H12ClNOC_10H_{12}ClNO, with a molar mass of approximately 197.66 g/mol .

Starting from readily available precursors. A common synthetic route includes:

  • Formation of the β-keto structure: Starting from appropriate phenethylamine derivatives, a chlorination step introduces the chlorine atom at the para position.
  • Ethylation: The nitrogen atom is then alkylated with an ethyl group to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

These methods can vary based on available reagents and desired purity levels .

The biological activity of 4-chloroethcathinone is characterized by its role as a serotonin–norepinephrine–dopamine releasing agent. It has been shown to interact with various neurotransmitter systems, leading to stimulant effects such as increased heart rate, elevated blood pressure, and heightened alertness. The compound's pharmacological profile suggests it may exhibit similar effects to those observed with other stimulants, including anxiety and hyperthermia . Toxicological studies indicate potential risks associated with its use, including cardiotoxicity and neurotoxicity through oxidative stress mechanisms .

Studies investigating the interactions of 4-chloroethcathinone with neurotransmitter transporters have revealed that it acts as a substrate for dopamine, norepinephrine, and serotonin transporters. This interaction profile indicates that it may promote the release of these neurotransmitters while also inhibiting their reuptake, contributing to its stimulant effects . Further research into its interactions with specific receptor subtypes could provide insights into its unique pharmacological profile compared to other cathinones.

Several compounds share structural similarities with 4-chloroethcathinone, leading to comparable biological activities. These include:

  • Mephedrone (4-methylmethcathinone): A well-known stimulant with similar effects on neurotransmitter release.
  • 4-Chloromethcathinone (4-CMC): Shares structural features and exhibits comparable stimulant properties.
  • 3-Chloromethcathinone (3-CMC): Another derivative that shows similar pharmacological activity but differs in substitution patterns.
  • N-ethylhexedrone: A synthetic cathinone that has been noted for its stimulant effects but differs in chemical structure.

Comparison Table

CompoundStructural FeaturesBiological Activity
4-ChloroethcathinoneChlorine at para position; ethyl groupStimulant; interacts with dopamine/norepinephrine/serotonin systems
MephedroneMethyl group at nitrogen; similar β-keto structureStrong stimulant; significant abuse potential
4-ChloromethcathinoneChlorine at para position; methyl groupStimulant effects; similar pharmacodynamics
3-ChloromethcathinoneChlorine at meta position; different alkyl groupsComparable stimulant activity
N-EthylhexedroneEthyl group on nitrogen; different aromatic structureStimulant; less potent than mephedrone

The unique positioning of substituents in 4-chloroethcathinone contributes to its specific pharmacokinetic and toxicological profiles compared to these related compounds .

Dopamine Transporter (DAT) Substrate Activity

4-Chloroethcathinone exhibits distinctive binding characteristics at the dopamine transporter that differentiate it from other cathinone analogs. Research findings demonstrate that 4-Chloroethcathinone functions as a low-potency uptake inhibitor at the dopamine transporter with an inhibitory concentration 50 (IC50) value of 1455 ± 110 nanomolar [1] . Notably, 4-Chloroethcathinone displays no substrate activity at the dopamine transporter, meaning it does not function as a releasing agent capable of inducing transporter-mediated efflux of dopamine [1] .

The compound's interaction with the dopamine transporter represents a purely inhibitory mechanism, whereby 4-Chloroethcathinone blocks the reuptake of dopamine into presynaptic neurons without triggering the reverse transport process that characterizes substrate-type releasing agents [1] . This mechanism contrasts significantly with related compounds such as 4-chloromethcathinone, which demonstrates robust substrate activity at the dopamine transporter with an effective concentration 50 (EC50) for release of 91 ± 11 nanomolar [1] .
The structural basis for this lack of substrate activity at the dopamine transporter appears to be related to the increased steric bulk of the ethyl amino substituent compared to the methyl group found in 4-chloromethcathinone [1] . Molecular investigations suggest that the binding pocket of the dopamine transporter cannot adequately accommodate the additional carbon length in the ethylamine side chain of 4-Chloroethcathinone, preventing the conformational changes necessary for substrate translocation [1] .

Serotonin and Norepinephrine Transporter Interactions

4-Chloroethcathinone demonstrates markedly different binding dynamics at the serotonin and norepinephrine transporters compared to its interactions with the dopamine transporter. At the serotonin transporter, the compound exhibits significantly enhanced potency with an IC50 value of 589 ± 44 nanomolar for uptake inhibition [1] . More importantly, 4-Chloroethcathinone functions as a full efficacy substrate at the serotonin transporter, demonstrating complete releasing activity with an EC50 value of 191 ± 26 nanomolar and 107% maximal efficacy [1] .

The norepinephrine transporter interactions represent an intermediate profile between the dopamine and serotonin transporters. 4-Chloroethcathinone demonstrates weak partial efficacy as a substrate at the norepinephrine transporter with an EC50 value of 3058 ± 547 nanomolar and 81% maximal efficacy for release [1] . The uptake inhibition potency at the norepinephrine transporter is considerably reduced compared to the serotonin transporter, with an IC50 value of 2848 ± 292 nanomolar [1] .

This differential transporter activity profile has been characterized as "hybrid" transporter activity, whereby 4-Chloroethcathinone produces uptake inhibition at the dopamine transporter but substrate activity at the serotonin transporter [1] [3]. The phenomenon suggests structural differences in the binding pockets of these transporters that allow the serotonin transporter to accommodate the additional steric bulk of the ethylamine substituent while the dopamine transporter cannot [1] .

In Vitro Neurotransmitter Release Assays

Comprehensive in vitro neurotransmitter release assays have revealed the distinct pharmacological profile of 4-Chloroethcathinone across the major monoamine transporters. These assays utilize preloaded synaptosomes with tritiated substrates to measure transporter-mediated efflux, providing definitive evidence for substrate versus inhibitor activity [1] .

The release assay methodology employed synaptosomes prepared from rat brain tissue, with 9 nanomolar [³H]1-methyl-4-phenylpyridinium used as the radiolabeled substrate for dopamine and norepinephrine transporter assays, and 5 nanomolar [³H]serotonin utilized for serotonin transporter measurements [1] . All buffers contained 1 micromolar reserpine to block vesicular uptake and ensure that measured release reflected transporter-mediated efflux rather than vesicular mechanisms [1] .

Results from these assays demonstrated that 4-Chloroethcathinone was completely inactive in dopamine transporter release assays, confirming its classification as a pure uptake inhibitor at this transporter [1] . In contrast, the compound produced robust serotonin release with full efficacy comparable to established releasing agents, achieving 107% of the maximal releasing response defined by tyramine controls [1] .

The norepinephrine transporter release profile showed intermediate characteristics, with 4-Chloroethcathinone producing partial substrate activity at 81% maximal efficacy [1] . This partial efficacy suggests that while the compound can induce some degree of norepinephrine efflux, the mechanism is less efficient than at the serotonin transporter, potentially due to differences in transporter conformational dynamics or binding site architecture [1] .

Structure-Activity Relationship (SAR) Studies

Impact of Chlorine Substitution on Pharmacodynamics

The chlorine substitution at the para position of the phenyl ring in 4-Chloroethcathinone represents a critical structural modification that significantly influences the compound's pharmacodynamic properties. Comparative structure-activity relationship studies demonstrate that the 4-chloro substituent enhances serotonin transporter selectivity relative to the dopamine transporter, a pattern observed across multiple cathinone analogs with para-halogen substitutions [1] [4] [5].

Research investigations have shown that 4-position ring substitutions generally increase the relative potency at the serotonin transporter compared to the dopamine transporter [5] [6]. The chlorine atom's van der Waals radius and electronegativity contribute to altered binding interactions within the transporter binding pockets [5]. Molecular modeling studies suggest that the serotonin transporter possesses a slightly larger binding subregion that can accommodate the steric bulk of para-substituted phenyl rings more effectively than the dopamine transporter [7].

The impact of chlorine substitution becomes particularly evident when comparing 4-Chloroethcathinone to its non-substituted analog ethcathinone. While specific comparative data for ethcathinone are limited in the available literature, the general trend indicates that para-chloro substitution enhances serotonin transporter activity while potentially reducing dopamine transporter substrate activity [8] [6]. This selectivity shift is therapeutically relevant as compounds with enhanced serotonin transporter activity relative to dopamine transporter activity typically demonstrate reduced abuse potential [1] [7].

The electronegativity of the chlorine atom may also influence the compound's interaction with the binding sites through electrostatic effects. The electron-withdrawing nature of chlorine can affect the overall electron density distribution in the phenyl ring, potentially altering aromatic stacking interactions with phenylalanine and tryptophan residues commonly found in transporter binding sites [9].

Ethylamine Side Chain Modifications

The ethylamine side chain modification in 4-Chloroethcathinone represents a fundamental structural alteration that profoundly affects the compound's transporter activity profile. Increasing the carbon chain length at the amine position from methyl to ethyl produces dramatic changes in substrate activity, particularly at the dopamine transporter [1] [10].

Structure-activity relationship studies demonstrate that ethyl substitution at the amine position abolishes substrate activity at the dopamine transporter while maintaining or enhancing substrate activity at the serotonin transporter [1] [10]. This differential effect creates the hybrid transporter activity profile characteristic of 4-Chloroethcathinone. The phenomenon has been observed in multiple cathinone series, including methylenedioxy analogs such as butylone and pentylone, which show similar hybrid transporter characteristics [10].

The molecular basis for this amine chain length effect appears to relate to differences in the binding pocket architecture of the various transporters. The dopamine transporter binding site appears to have more stringent steric constraints that prevent accommodation of the additional methylene group in the ethylamine substituent [1] . In contrast, the serotonin transporter possesses greater conformational flexibility or a larger binding cavity that can accommodate the increased steric bulk [1] .

Investigation of amine substituent length effects across cathinone analogs reveals a consistent pattern where increasing amine bulk generally reduces dopamine transporter substrate activity while maintaining or enhancing serotonin transporter activity [6] [11]. This relationship has important implications for predicting the pharmacological profiles of novel cathinone analogs based on their amine substitution patterns.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

UNII

E5C1642KA2

Dates

Last modified: 08-10-2024

Explore Compound Types